molecular formula C10H14ClN3O B1396279 2-[(3-Chlorophenyl)amino]butanohydrazide CAS No. 1306738-24-8

2-[(3-Chlorophenyl)amino]butanohydrazide

Cat. No.: B1396279
CAS No.: 1306738-24-8
M. Wt: 227.69 g/mol
InChI Key: QPVUBPDQIJAMEE-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]butanohydrazide is an organic compound with the molecular formula C10H14ClN3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an amino butanohydrazide backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)amino]butanohydrazide typically involves the reaction of 3-chloroaniline with butanohydrazide under controlled conditions. The process may include steps such as:

    Nucleophilic Substitution: 3-chloroaniline reacts with butanohydrazide in the presence of a base to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Automated Purification Systems: Advanced purification systems are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chlorophenyl)amino]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)amino]butanohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)amino]butanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular processes.

    Altering Gene Expression: It can affect the expression of genes related to its biological activities.

Comparison with Similar Compounds

2-[(3-Chlorophenyl)amino]butanohydrazide can be compared with other similar compounds, such as:

    2-[(3-Bromophenyl)amino]butanohydrazide: This compound has a bromine atom instead of chlorine, which may alter its chemical and biological properties.

    2-[(3-Fluorophenyl)amino]butanohydrazide: The presence of a fluorine atom can influence the compound’s reactivity and interactions.

    2-[(3-Methylphenyl)amino]butanohydrazide: The methyl group may affect the compound’s solubility and stability.

Each of these similar compounds has unique properties that differentiate them from this compound, making them suitable for different applications and research purposes.

Properties

IUPAC Name

2-(3-chloroanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-2-9(10(15)14-12)13-8-5-3-4-7(11)6-8/h3-6,9,13H,2,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUBPDQIJAMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217853
Record name Butanoic acid, 2-[(3-chlorophenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-24-8
Record name Butanoic acid, 2-[(3-chlorophenyl)amino]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(3-chlorophenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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